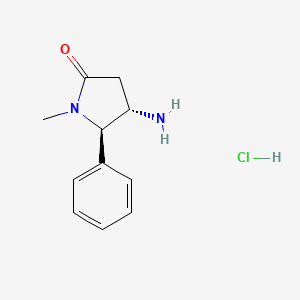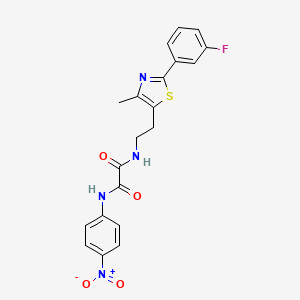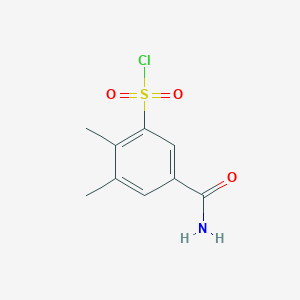
(4S,5R)-4-Amino-1-methyl-5-phenylpyrrolidin-2-one;hydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(4S,5R)-4-Amino-1-methyl-5-phenylpyrrolidin-2-one hydrochloride, also known as AMPH, is a synthetic compound that has been widely used in scientific research. It is a chiral molecule that belongs to the class of pyrrolidinones, which are known to have various biological activities. AMPH has been studied extensively for its potential therapeutic applications, including as an analgesic, antidepressant, and anticonvulsant. In
Aplicaciones Científicas De Investigación
Synthesis and Chemical Behavior
- The synthesis of related compounds, such as (4S-phenylpyrrolidin-2R-yl)methanol and 2S-methyl-4S-phenylpyrrolidine, involves the double reduction of cyclic sulfonamide precursors. This process uses the aryl sulfonyl moiety as both an N-protecting group and an aryl donor, representing an efficient method to construct such molecules (Evans, 2007).
- The compound (2R,4R)-4-hydroxy-2-[2-[2-[2-(3-methoxy)phenyl]ethyl]phenoxy]ethyl-1-methylpyrrolidine hydrochloride (R-96544), related to (4S,5R)-4-Amino-1-methyl-5-phenylpyrrolidin-2-one hydrochloride, is studied for its pharmacological profiles, particularly as a 5-HT2A receptor antagonist, demonstrating its potential in various biochemical pathways (Ogawa et al., 2002).
Pharmacological Interest
- Derivatives of γ-aminobutyric acid (GABA), including compounds similar to (4S,5R)-4-Amino-1-methyl-5-phenylpyrrolidin-2-one hydrochloride, have shown high pharmacological activity. For example, Phenibut, a 4-amino-3phenylbutanoic acid hydrochloride, is used as a nootropic agent, highlighting the medical relevance of such compounds (Vasil'eva et al., 2016).
- The stereoisomers of phenylpiracetam, including molecules based on the pyrrolidin-2-one pharmacophore like (4S,5R)-4-Amino-1-methyl-5-phenylpyrrolidin-2-one hydrochloride, have been explored for their effects on cognitive functions and memory processes, suggesting their potential in treating neurological disorders (Veinberg et al., 2015).
Propiedades
IUPAC Name |
(4S,5R)-4-amino-1-methyl-5-phenylpyrrolidin-2-one;hydrochloride |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14N2O.ClH/c1-13-10(14)7-9(12)11(13)8-5-3-2-4-6-8;/h2-6,9,11H,7,12H2,1H3;1H/t9-,11+;/m0./s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MKIIDCPICLMPLJ-QLSWKGBWSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(C(CC1=O)N)C2=CC=CC=C2.Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN1[C@@H]([C@H](CC1=O)N)C2=CC=CC=C2.Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15ClN2O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
226.70 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![4-bromo-N-[4-(1,1-dioxo-1lambda6,2-thiazolidin-2-yl)phenyl]benzene-1-sulfonamide](/img/structure/B2375925.png)
![Quinoxalin-2-yl-[4-[6-(trifluoromethyl)pyridazin-3-yl]piperazin-1-yl]methanone](/img/structure/B2375926.png)

![[2-(2,5-dimethoxyphenyl)-2-oxoethyl] 4-[[(E)-2-phenylethenyl]sulfonylamino]benzoate](/img/structure/B2375928.png)
![ethyl (Z)-2-cyano-3-[1-(2-cyanoethyl)-3-(4-phenylphenyl)pyrazol-4-yl]prop-2-enoate](/img/structure/B2375929.png)

![(Z)-N-(5,6-dimethoxy-3-(2-methoxyethyl)benzo[d]thiazol-2(3H)-ylidene)acetamide](/img/structure/B2375933.png)
![2-Amino-2-[3-fluoro-5-(trifluoromethyl)phenyl]acetic acid;hydrochloride](/img/structure/B2375934.png)

![8-ethyl-1,7-dimethyl-3-propyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2375939.png)
![5-hydroxy-2-{[4-(4-methoxyphenyl)piperazin-1-yl]methyl}-4H-pyran-4-one](/img/structure/B2375940.png)
![1-[2-(dimethylamino)ethyl]-1H-pyrazol-4-amine dihydrochloride](/img/no-structure.png)
